molecular formula C23H22O8 B2908189 ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate CAS No. 858770-19-1

ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate

Cat. No.: B2908189
CAS No.: 858770-19-1
M. Wt: 426.421
InChI Key: SBVWZEMMBAXVCA-UHFFFAOYSA-N
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Description

Ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate is a synthetic coumarin derivative characterized by a chromen-4-one core substituted with a 2-methyl group and a 7-(2-ethoxy-2-oxoethoxy) side chain. The benzoate moiety at the 3-position of the chromene ring is further esterified with an ethyl group. The ethyl variant likely differs by a single methyl-to-ethyl substitution, resulting in a molecular weight of approximately 440–450 g/mol.

Coumarin derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Structural characterization of such compounds often employs crystallographic tools like SHELX programs .

Properties

IUPAC Name

ethyl 4-[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O8/c1-4-27-20(24)13-29-17-10-11-18-19(12-17)30-14(3)22(21(18)25)31-16-8-6-15(7-9-16)23(26)28-5-2/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVWZEMMBAXVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate typically involves multiple steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.

    Esterification: The chromen-4-one intermediate is then esterified with ethyl 4-hydroxybenzoate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether linkages, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its chromen-4-one core.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and proteins involved in cell signaling pathways.

    Pathways Involved: The compound can inhibit the COX enzyme, reducing the production of pro-inflammatory prostaglandins. It may also interfere with cell signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Compound Name (CAS) Substituents on Chromen-4-one Core Molecular Formula Molecular Weight (g/mol) Key Features
This compound - 2-Methyl
- 7-(2-ethoxy-2-oxoethoxy)
- 3-(ethyl benzoate)
Likely C₂₃H₂₂O₈ ~440–450 Ethyl ester on benzoate; ethoxy-oxoethoxy side chain
Mthis compound (298193-21-2) - 2-Methyl
- 7-(2-ethoxy-2-oxoethoxy)
- 3-(methyl benzoate)
C₂₂H₂₀O₈ 412.39 Methyl ester on benzoate; commercial availability noted
Ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (858769-73-0) - 2-Methyl
- 7-(2-(4-methoxyphenyl)-2-oxoethoxy)
- 3-(ethyl benzoate)
C₂₈H₂₄O₈ 488.49 Methoxyphenyl group enhances lipophilicity
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate (858754-99-1) - 4-Methyl
- 7-(2-benzyloxy-2-oxoethoxy)
- 3-(ethyl propanoate)
C₂₆H₂₄O₈ 464.47 Benzyloxy group increases steric bulk
Ethyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate (637750-63-1) - 7-(2-methylallyloxy)
- 3-(ethyl benzoate)
C₂₂H₂₀O₆ 380.39 Allyloxy group introduces reactivity for polymerization
Propyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate (724741-03-1) - 2-Methyl
- 7-hydroxy-8-(piperazinylmethyl)
- 3-(propyl benzoate)
C₂₇H₃₂N₂O₇ 496.55 Piperazine moiety enhances solubility and bioactivity

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Bioactivity: The ethoxy-oxoethoxy group in the target compound and its methyl analog provides ester functionality, which may hydrolyze in vivo to release bioactive components. Allyloxy and piperazinylmethyl groups introduce sites for further chemical modification or interaction with biological targets.

Synthetic Routes: Coumarin derivatives are typically synthesized via Pechmann condensation or multicomponent reactions. For example, thiazolidinone-coumarin hybrids (e.g., compounds 4f–4h in ) were prepared via refluxing hydrazides with mercaptoacetic acid . The methyl/ethyl benzoate variants (e.g., ) are synthesized by esterification of the corresponding carboxylic acid intermediates, as seen in the synthesis of triisopropylsilyl derivatives .

Physical and Spectral Properties: Melting points for coumarin analogs range widely: 107–109°C for triisopropylsilyl derivatives and 206–230°C for thiazolidinone hybrids . Spectral data (IR, NMR) consistently confirm the presence of lactone (–C=O), ester (–COOR), and aromatic (–Ar–H) functionalities .

Potential Applications: Ethyl 4-(dimethylamino) benzoate derivatives () demonstrate utility in resin cements due to high reactivity and conversion efficiency . Fluorinated analogs (e.g., in ) may exhibit enhanced metabolic stability for pharmaceutical applications .

Biological Activity

Ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate, with the CAS number 858770-19-1, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22O8. The compound features a chromenone structure that is significant for its biological activity.

PropertyValue
Molecular Weight414.42 g/mol
CAS Number858770-19-1
SolubilitySoluble in organic solvents
Melting PointNot available

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : The presence of phenolic structures in the compound contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial and fungal strains, suggesting potential applications in pharmaceuticals.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Antioxidant Activity

A study by Macias et al. (2006) demonstrated that related compounds exhibited significant antioxidant activity in vitro. The ability to reduce oxidative stress markers was assessed using DPPH and ABTS assays, showing a concentration-dependent response.

Antimicrobial Efficacy

Research published in the Journal of Agricultural and Food Chemistry highlighted the antimicrobial properties of similar chromenone derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for therapeutic use.

Anti-inflammatory Potential

In a recent study (2023), the anti-inflammatory effects were evaluated using animal models. The compound was shown to significantly reduce paw edema in rats induced by carrageenan, suggesting its potential as an anti-inflammatory agent.

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